1-phenyl-1H-1,2,3-triazole-4-carbothioamide
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Overview
Description
1-Phenyl-1H-1,2,3-triazole-4-carbothioamide is a heterocyclic compound with the molecular formula C9H8N4S. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazinecarbodithioate. This intermediate is then cyclized with sodium azide to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism.
Pathway Modulation: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carbothioamide can be compared with other triazole derivatives:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but different functional group, leading to distinct chemical properties and applications.
Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles: Contains a selenium atom, which imparts unique antioxidant properties.
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Exhibits different binding conformations and biological activities.
Properties
Molecular Formula |
C9H8N4S |
---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
1-phenyltriazole-4-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
InChI Key |
ZUPHTBAUMKDDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=S)N |
Origin of Product |
United States |
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